molecular formula C19H21NOS B15290328 4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol

4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol

Cat. No.: B15290328
M. Wt: 311.4 g/mol
InChI Key: YPJRKYDKERHEOS-UHFFFAOYSA-N
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Description

4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol is a complex organic compound known for its unique structure and significant pharmacological properties. This compound is part of a class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthetic route is a critical factor in its industrial application .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly as an antihistamine and anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the action of histamine, thereby reducing allergic reactions and inflammation. The compound may also interact with other pathways involved in immune response and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ol

InChI

InChI=1S/C19H21NOS/c1-20-11-8-15(9-12-20)19(21)16-5-3-2-4-14(16)6-7-18-17(19)10-13-22-18/h2-7,10,13,15,21H,8-9,11-12H2,1H3

InChI Key

YPJRKYDKERHEOS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(C3=C(C=CC4=CC=CC=C42)SC=C3)O

Origin of Product

United States

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